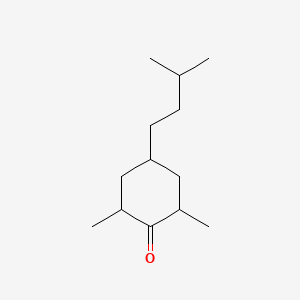
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one is an organic compound with the molecular formula C13H24O It is a derivative of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 6 positions, and a 3-methylbutyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding precursors under high pressure and temperature. The use of palladium or platinum catalysts can facilitate the hydrogenation process, leading to the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexanones
Scientific Research Applications
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylcyclohexanone: A structurally similar compound with two methyl groups at the 2 and 6 positions but lacking the 3-methylbutyl group.
3,4-Dimethylcyclohexanone: Another similar compound with methyl groups at the 3 and 4 positions.
Uniqueness
2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one is unique due to the presence of the 3-methylbutyl group at the 4 position, which imparts distinct chemical and physical properties
Properties
CAS No. |
71820-43-4 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethyl-4-(3-methylbutyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O/c1-9(2)5-6-12-7-10(3)13(14)11(4)8-12/h9-12H,5-8H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
NAQRGRASVQCNKC-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](C1=O)C)CCC(C)C |
Canonical SMILES |
CC1CC(CC(C1=O)C)CCC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
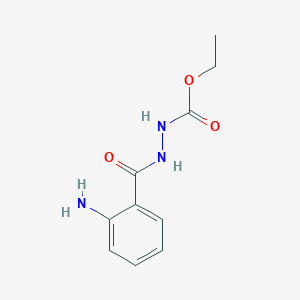
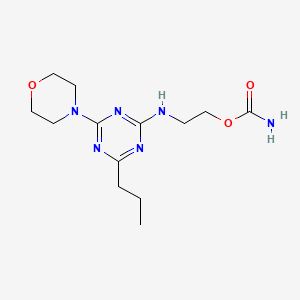
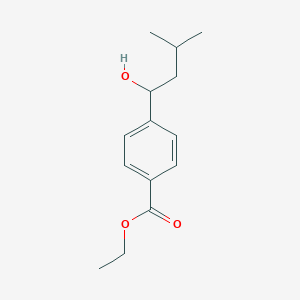
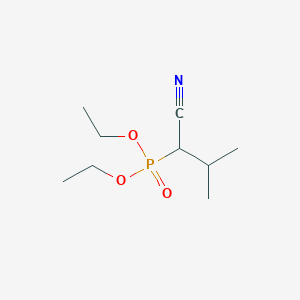
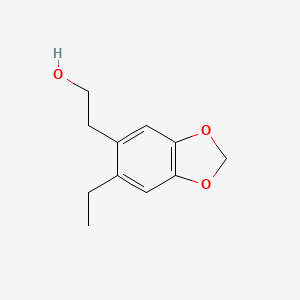

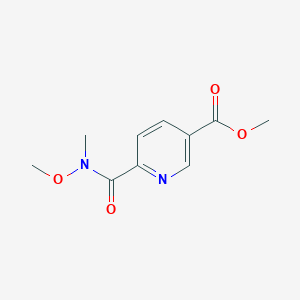
![4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8605881.png)

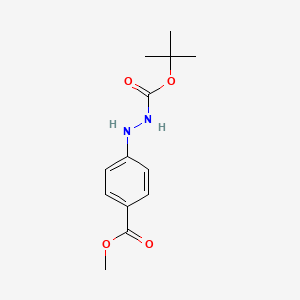
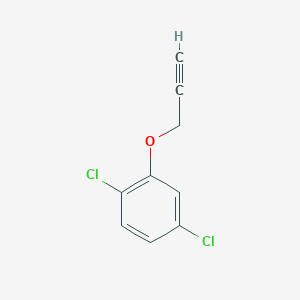
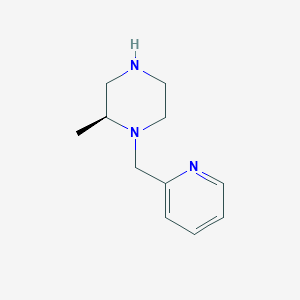
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)

